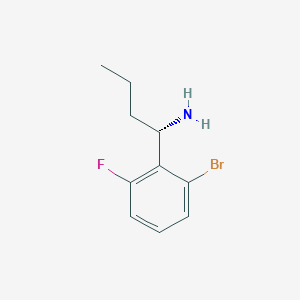

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine

Description

Properties

Molecular Formula |

C10H13BrFN |

|---|---|

Molecular Weight |

246.12 g/mol |

IUPAC Name |

(1S)-1-(2-bromo-6-fluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H13BrFN/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6,9H,2,4,13H2,1H3/t9-/m0/s1 |

InChI Key |

ZDPOXOPPUPLGEG-VIFPVBQESA-N |

Isomeric SMILES |

CCC[C@@H](C1=C(C=CC=C1Br)F)N |

Canonical SMILES |

CCCC(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Biological Activity

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine, a chiral amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparisons with structurally related compounds.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 254.53 g/mol. The presence of bromine and fluorine atoms on the aromatic ring significantly enhances its biological activity and reactivity. The hydrochloride salt form is commonly used for stability and solubility in pharmaceutical applications.

Biological Activity Overview

Research indicates that (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine may interact with various biological targets, particularly neurotransmitter systems. Preliminary studies suggest that it could exhibit significant pharmacological properties, including:

- Neurotransmitter receptor interactions : Similar compounds have shown potential as modulators of neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases and psychiatric disorders.

- Antimicrobial activity : Compounds with similar halogen substitutions have been reported to possess antibacterial and antifungal properties .

Synthesis Methods

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine typically involves several key steps that highlight the importance of stereochemistry:

- Formation of the butan-1-amine backbone through appropriate alkylation reactions.

- Introduction of the 2-bromo-6-fluorophenyl group via electrophilic aromatic substitution or similar methodologies.

These methods are crucial as different enantiomers may exhibit distinct biological activities, emphasizing the need for careful synthesis and characterization.

Interaction Studies

Understanding the interaction mechanisms of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine is essential for elucidating its pharmacological profile. In vitro assays are conducted to assess:

- Binding affinity : Evaluating how strongly the compound binds to specific receptors or enzymes.

- Inhibition potency : Measuring its effectiveness in inhibiting target proteins involved in neurotransmitter signaling pathways.

Such studies contribute to understanding its therapeutic effects and potential side effects .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl | Enantiomer of (S)-isomer | Potential differences in biological activity |

| (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine | Shorter carbon chain | May exhibit different receptor interactions |

| 2-Bromo-6-fluorophenol | Lacks amine functionality | Primarily used as a precursor in organic synthesis |

This comparison highlights the uniqueness of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine, particularly its chiral configuration and functional groups that influence its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine. For instance:

- Neurotransmitter Modulation : Research on related compounds indicates they may act as modulators for serotonin or dopamine receptors, suggesting potential applications in treating mood disorders .

- Antimicrobial Efficacy : In vitro tests have shown that halogenated amines can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial activity .

- Structure–Activity Relationship (SAR) : Detailed analyses reveal that specific substitutions on the phenyl ring enhance binding affinity and selectivity towards biological targets, which is critical for drug design .

Scientific Research Applications

Medicinal Chemistry

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine has shown potential as a pharmacological agent due to its structural similarities to known drugs. Its applications include:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter levels in the brain. Studies have explored the use of this compound as a serotonin reuptake inhibitor, targeting depression and anxiety disorders.

- Anticancer Properties : Preliminary studies suggest that (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate these mechanisms fully.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating various neurological conditions, including schizophrenia and bipolar disorder.

Material Science

In material science, (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine can be utilized in:

- Synthesis of Novel Polymers : The compound can serve as a building block for creating polymers with specific properties, such as enhanced thermal stability and chemical resistance.

- Nanotechnology : Its unique chemical properties make it suitable for developing nanomaterials that can be used in drug delivery systems or as catalysts in chemical reactions.

Analytical Chemistry

The compound is also valuable in analytical chemistry for:

- Chromatographic Techniques : (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine can be employed as a standard reference material in chromatography to enhance the accuracy of analytical methods.

- Spectroscopic Studies : It is used in NMR spectroscopy to study molecular interactions and dynamics due to its distinct spectral characteristics.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship of similar compounds, highlighting how modifications to the aromatic ring influence serotonin receptor binding affinity. The findings suggest that (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine could be optimized for better efficacy against depression .

Case Study 2: Anticancer Potential

Research conducted at a leading cancer research institute evaluated various derivatives of butan-1-amines for their anticancer properties. (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine demonstrated significant cytotoxicity against several cancer cell lines, warranting further investigation into its mechanism of action .

Case Study 3: Polymer Synthesis

A collaborative study between chemists and material scientists explored using (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine as a precursor for synthesizing high-performance polymers. The resulting materials exhibited superior mechanical properties compared to traditional polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

(R)-1-(2-Bromo-6-fluorophenyl)butan-1-amine HCl

- Structural Relationship : Enantiomer of the target compound.

- Key Differences : The (R)-configuration alters spatial orientation, which can drastically affect binding affinity and metabolic pathways. For example, enantiomers may exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors) .

- Molecular Weight : 282.58 g/mol (HCl salt) .

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

- Structural Relationship : Features a fused tetrahydronaphthalene ring system instead of a butanamine chain.

- Molecular Weight: 244.11 g/mol (vs. Substituent Positions: Bromine and fluorine are at positions 6 and 5 on the naphthalene ring, altering electronic and steric effects compared to the target’s phenyl-substituted structure .

1-(2,5-Difluorophenyl)butan-1-amine HCl

- Structural Relationship : Shares a butanamine chain but has two fluorine atoms at positions 2 and 5 on the phenyl ring.

Catalog Compounds: Brominated Amines

- (S)-1-Bromo-4-methylpentan-2-amine and (S)-1-Bromo-3-phenylpropan-2-amine ():

- Structural Differences : Branched alkyl chains (e.g., 4-methylpentan-2-amine) or phenylpropanamine backbones introduce steric hindrance and lipophilicity variations.

- Functional Implications : These modifications may enhance membrane permeability but reduce target specificity compared to the phenyl-substituted butanamine in the target compound.

Data Table: Structural and Molecular Comparison

Notes and Limitations

Data Gaps : The provided evidence lacks empirical data (e.g., solubility, melting points, bioactivity) for the target compound, necessitating reliance on structural analogies.

Enantiomeric Specificity : The (S)- vs. (R)-configuration is pharmacologically critical, as seen in the availability of the (R)-enantiomer HCl salt .

Substituent Effects : Bromine’s size and polarizability vs. fluorine’s electronegativity create distinct electronic profiles, influencing receptor binding and metabolic stability.

Safety Considerations: While 1-(2,5-difluorophenyl)butan-1-amine HCl is non-hazardous , brominated amines may pose uncharacterized risks due to bromine’s reactivity.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine?

A plausible method involves using 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1) as a precursor for coupling reactions, followed by chiral reduction of intermediate ketones or imines to introduce the (S)-configuration . Grignard reactions or reductive amination with chiral catalysts (e.g., Ru-BINAP complexes) may enhance enantioselectivity. Purification via column chromatography with chiral stationary phases can isolate the enantiomer .

Q. How should researchers handle and store this compound to ensure stability?

Store in dry, ventilated containers at 0–6°C to prevent degradation, as brominated amines are prone to hydrolysis. Avoid exposure to light and oxidizers, and use PPE (gloves, goggles) during handling, as recommended for structurally similar brominated amines .

Q. Which spectroscopic techniques are critical for confirming stereochemistry and purity?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- ¹H/¹³C NMR : Analyze coupling patterns (e.g., vicinal F-Br substituents) and compare with computational predictions (DFT).

- X-ray crystallography : Employ SHELX software (SHELXL/SHELXS) for structure refinement, leveraging its robustness for small-molecule chiral centers .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be resolved?

Discrepancies may arise from solvent effects or dynamic processes. Use deuterated solvents (e.g., DMSO-d₆) to minimize shifts and perform variable-temperature NMR to detect conformational changes. Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) incorporating solvent models (e.g., PCM) .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during imine formation.

- Catalytic asymmetric hydrogenation : Apply Ir or Rh catalysts with chiral phosphine ligands (e.g., Josiphos) for ketone reduction.

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Q. How do steric effects from bromo/fluoro substituents influence reactivity?

The ortho-bromo and para-fluoro groups create steric hindrance and electronic withdrawal, slowing nucleophilic attacks. Mitigate this by:

- Using bulky bases (e.g., LDA) to deprotonate intermediates.

- Optimizing reaction temperatures (e.g., –78°C for lithiation steps) to suppress side reactions .

Q. What methods address low crystallinity in X-ray analysis?

Q. How to assess environmental toxicity of this compound?

Conduct ecotoxicity assays using Daphnia magna or algae to determine LC₅₀ values. Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) and monitor bioaccumulation potential via logP calculations (estimated ~2.5–3.0 for brominated aromatics) .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature?

- Differential Scanning Calorimetry (DSC) : Measure phase transitions under controlled heating rates.

- Recrystallization : Test solvents (e.g., ethanol/water) to isolate polymorphs. Compare with known analogs (e.g., 2-bromo-6-fluorobenzonitrile, mp 45–46°C ).

Q. Why do reaction yields vary across studies?

Variations may stem from substituent electronic effects or trace moisture. Conduct control experiments with rigorously dried reagents and monitor reaction progress via LC-MS. For example, fluorine’s electron-withdrawing nature may deactivate intermediates, requiring higher catalyst loadings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.